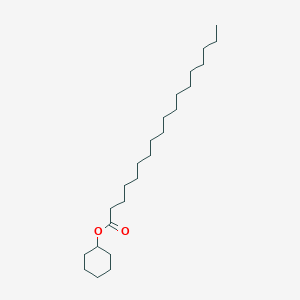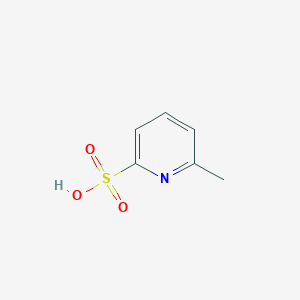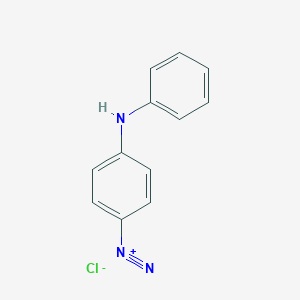
epsilon-Cadinene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epsilon-Cadinene is a sesquiterpene hydrocarbon that is found in various essential oils, including those of cypress, juniper, and pine. It has been the subject of extensive scientific research due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
1. Epsilon-Near-Zero Photonics
Epsilon‐near‐zero (ENZ) photonics, involving structures with near‐zero permittivity, is emerging as a significant field. It introduces unique features to traditional photonic systems, like decoupling spatial and temporal field variations, tunneling through arbitrary channels, and strong field confinement. ENZ photonics shows promise for high‐performance integrated photonic chips and optical interconnections (Niu, Hu, Chu, & Gong, 2018).
2. Epsilon-near-zero Metamaterials and Electromagnetic Sources
Research on epsilon-near-zero metamaterials and plasmonic materials focuses on tailoring the phase of radiation patterns from electromagnetic sources. These materials can isolate two regions of space and tailor the phase pattern in one, independent of the excitation in the other, offering potential applications in various fields (Alú, Silveirinha, Salandrino, & Engheta, 2006).
3. Epsilon Algorithm in Statistical Models
The epsilon algorithm is a convergence accelerating transformation used in statistical models. It offers insights into the nature of derived sequences and has applications in fields like fisheries science for bias correction in mixed-effects models (Thorson & Kristensen, 2016).
4. Epsilon Technique in System Identification
The epsilon technique is applied for identifying distributed-parameter systems. It focuses on computational aspects and presents numerical results for typical systems, aiding in the optimization of system processes and designs (Pillo & Grippo, 1973).
5. Epsilon-Dominance in Optimization Algorithms
The epsilon-dominance hierarchical Bayesian optimization algorithm (e-hBOA) represents a new class of probabilistic model building evolutionary algorithms. It's used for solving large multiobjective monitoring design problems, demonstrating its effectiveness in learning and exploiting complex decision variable interdependencies (Kollat, Reed, & Kasprzyk, 2008).
Eigenschaften
CAS-Nummer |
1080-67-7 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1S,4aR,8aS)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10,13-15H,3-9H2,1-2H3/t13-,14-,15-/m0/s1 |
InChI-Schlüssel |
NOLWRMQDWRAODO-KKUMJFAQSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CCC(=C)[C@H]2[C@H]1CC(=C)CC2 |
SMILES |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
Kanonische SMILES |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)



![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)


![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)

